Differential CNS Target Engagement: Lapatinib vs. Tucatinib vs. Neratinib
Lapatinib exhibits markedly inferior central nervous system (CNS) target engagement compared to tucatinib, a key differentiator for research involving HER2+ brain metastases. A physiologically based pharmacokinetic (PBPK) model predicted that while lapatinib and tucatinib achieve similar steady-state unbound brain concentrations (Css,ave,br: 16.8 nmol/L vs. 14.5 nmol/L), the target engagement ratio (TER) is >10-fold higher for tucatinib due to its superior potency against HER2 [1]. The TER, defined as the ratio of unbound brain drug concentration to the in vitro IC50 for HER2 inhibition, was calculated to be 2.1 for tucatinib, indicating sufficient target inhibition, versus <0.20 for lapatinib, suggesting subtherapeutic levels [1].
| Evidence Dimension | HER2 Target Engagement Ratio (TER) in Human Brain (Model-Predicted) |
|---|---|
| Target Compound Data | < 0.20 |
| Comparator Or Baseline | Tucatinib: 2.1; Neratinib: < 0.20 |
| Quantified Difference | Tucatinib's TER is >10-fold higher than lapatinib's TER. |
| Conditions | PBPK model based on standard clinical dosing and in vitro IC50 values for HER2 inhibition. |
Why This Matters
For research on brain-penetrant therapies, lapatinib's poor CNS target engagement makes it an unsuitable comparator for tucatinib and a critical consideration when selecting an agent for in vivo CNS metastasis models.
- [1] Li J, Jiang J, Bao X, et al. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases. Clin Cancer Res. 2022;28(15):3329-3341. View Source
